Direct Potency Comparison with Clinical Benchmark Remdesivir
In a direct head-to-head assay in VeroE6/TMPRSS2 cells, SARS-CoV-2-IN-66 exhibits an EC50 of 70.8 μM. In the same study and cell system, the clinical RdRp inhibitor remdesivir demonstrated an EC50 of 4.2 μM [1]. This quantifies the significant potency gap between a novel lead compound and a clinically approved standard-of-care.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 70.8 μM |
| Comparator Or Baseline | Remdesivir: 4.2 μM |
| Quantified Difference | SARS-CoV-2-IN-66 is 16.9-fold less potent |
| Conditions | VeroE6/TMPRSS2 cell line, inhibition of virus-induced cell destruction |
Why This Matters
This data is essential for selecting the appropriate potency level for a specific experiment, whether a high-potency control (remdesivir) or a moderate-activity lead for scaffold optimization (SARS-CoV-2-IN-66).
- [1] Ogawa, K., et al. (2023). Exploring Novel Vitamin K Derivatives with Anti-SARS-CoV-2 Activity. *ACS Omega*, 8(45), 42248–42263. doi:10.1021/acsomega.3c04175. View Source
